(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
Overview
Description
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane (BDPP) is a chiral diphosphine ligand that has been extensively studied due to its ability to form complexes with transition metals such as rhodium (Rh). These complexes are of particular interest in the field of asymmetric catalysis, as they have been shown to be efficient catalysts for the hydrogenation of various substrates, including acetophenone and acetophenonebenzylimine[“]. The stereochemistry and conformational behavior of these complexes are crucial for understanding their catalytic properties and have been investigated through various spectroscopic methods and X-ray crystallography[“][“].
Synthesis Analysis
The synthesis of rhodium complexes with BDPP involves the formation of a cationic species, [Rh((S,S)-BDPP)2]+, which has been fully characterized by spectroscopic techniques and X-ray diffraction studies[“]. The coordination geometry around the rhodium center in these complexes is slightly distorted square planar, with the six-membered chelate rings adopting a skew conformation. The oxidative addition of HCl to this cationic species yields a trans-chlorohydrido derivative, which exhibits an octahedral geometry with the chelate rings in a chair conformation[“].
Molecular Structure Analysis
The molecular structure of Rh(I) complexes with BDPP has been elucidated through X-ray crystallography, revealing that the ligand can adopt different conformations depending on the complex. For instance, in [Rh((S,S)-BDPP)NBD]+, the ligand is in a chair conformation, while in [Rh((S,S)-BDPP)COD]+, it is in a δ-skew conformation[“]. Additionally, solution studies indicate that the structure of Rh((S,S)-BDPP)(NBD)Cl in aromatic solvents is trigonal bipyramidal with a chair conformation of the ring, whereas in methanol, the ring is conformationally labile[“].
Chemical Reactions Analysis
The Rh(I) complexes of BDPP have been shown to catalyze the hydrogenation of acetophenone and acetophenonebenzylimine effectively. The enantioselectivity of these reactions is influenced by the solvent mixture and reaction temperature, which are thought to affect the conformational flexibility of the six-membered rings when simple substrates are coordinated to the rhodium[“]. This suggests that the conformation of the ligand plays a significant role in the catalytic process.
Physical and Chemical Properties Analysis
The physical and chemical properties of Rh(I)-BDPP complexes have been studied using various NMR techniques, including 31P, 13C, and 1H NMR. These studies have provided insights into the stereostructure and conformational behavior of the complexes. For example, in square-planar cationic complexes, the phosphine chelate shows C2 symmetry, which is lost in the spectra of five-coordinated neutral species when recorded in aromatic solvents or at lower temperatures[“]. The NMR spectra also indicate the non-identity of diene atoms in these complexes, which is relevant for understanding their behavior in homogeneous catalytic reactions such as hydrogenation[“].
Scientific research applications
Catalysis in Organic Reactions: This compound is used as a ligand in palladium-catalyzed internal arylation of electron-rich olefins. The ligand shows effective regiocontrol in the Heck arylation reactions, offering high yields and demonstrating the subtle yet important effects of ligand selection on reaction outcomes (Liu et al., 2006).
Synthesis of Platinum Compounds: It's used in synthesizing platinum compounds for asymmetric hydroformylation of styrene derivatives. This application highlights its role in creating chiral environments for selective chemical transformations (Tóth et al., 1997).
Halogen Exchange in Metal Complexes: This compound participates in halogen exchange reactions in platinum-phosphine-tin(II) halide systems. It contributes to the formation of novel complexes, showcasing its versatility in organometallic chemistry (Farkas et al., 1996).
Asymmetric Ring Opening Reactions: It acts as a catalyst in the asymmetric ring opening of oxabenzonorbornadienes with phenols. This process is crucial for the synthesis of certain organic compounds, demonstrating its application in asymmetric synthesis (He et al., 2019).
Synthesis of Bis-Phosphonium Salts: This compound is involved in the formation of bis-phosphonium salts from certain quinones. This synthesis route is significant in the development of new organophosphorus compounds (Khasiyatullina et al., 2011).
Enantioselective Hydrogenation: It's used in the enantioselective hydrogenation of acetylacetone, highlighting its role in producing optically active compounds, a crucial aspect of pharmaceutical and agrochemical industries (Bianchini et al., 2000).
Copolymerization Catalyst: The compound serves as a ligand in palladium-catalyzed copolymerization of carbon monoxide with ethene. This application is significant in polymer chemistry, particularly in the synthesis of polyketones (Bianchini et al., 1999).
properties
IUPAC Name |
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYPJIUQROQJBG-DQEYMECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370365 | |
Record name | (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane | |
CAS RN |
77876-39-2 | |
Record name | (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-2,4-Bis(diphenylphosphino)pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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